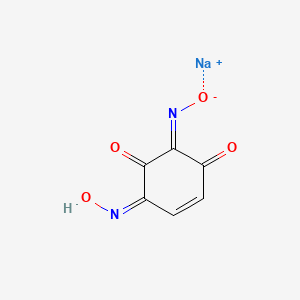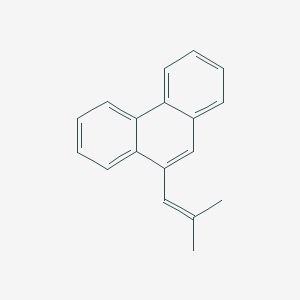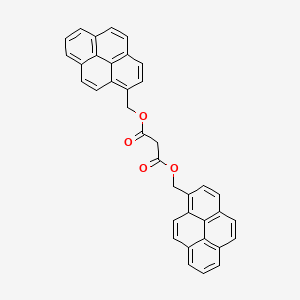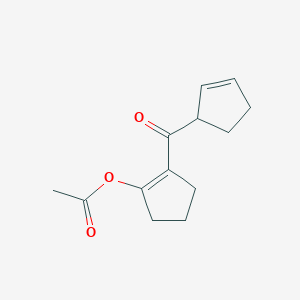![molecular formula C19H12N2O2 B14473668 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate CAS No. 67119-60-2](/img/structure/B14473668.png)
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications. This particular compound is notable for its unique structure, which includes a fused ring system and a quinoxaline core, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate typically involves the reaction of acenaphthoquinone with N-phenyl-o-phenylenediamine in methanol in the presence of hydrochloric acid. This reaction yields the desired compound, which is brightly fluorescent in dichloromethane and water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can produce the corresponding reduced forms of the compound.
Applications De Recherche Scientifique
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in redox studies due to its unique electronic properties.
Industry: Utilized in the development of fluorescent materials and sensors.
Mécanisme D'action
The mechanism of action of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound’s redox activity also plays a role in its mechanism, as it can undergo electron transfer reactions that affect cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenylacenaphtho[1,2-b]quinoxalin-7-ium chloride: Similar in structure and also exhibits strong DNA intercalation properties.
9-Phenyldibenzo[a,c]phenazin-9-ium cation: Another compound with a similar planar structure, known for its DNA intercalation ability.
Uniqueness
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is unique due to its specific methyl and oxo substitutions, which confer distinct electronic properties and fluorescence characteristics. These features make it particularly useful in fluorescence-based applications and redox studies.
Propriétés
Numéro CAS |
67119-60-2 |
|---|---|
Formule moléculaire |
C19H12N2O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
9-methyl-7-oxidoacenaphthyleno[2,1-b]quinoxalin-12-ium 12-oxide |
InChI |
InChI=1S/C19H12N2O2/c1-11-8-9-15-16(10-11)21(23)19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20(15)22/h2-10H,1H3 |
Clé InChI |
YAIXAOXKZMUTNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])C4=CC=CC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
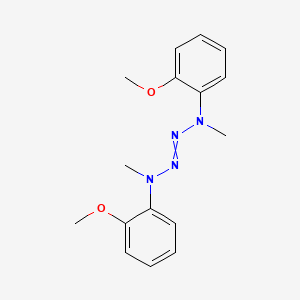
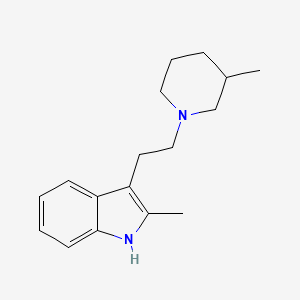

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

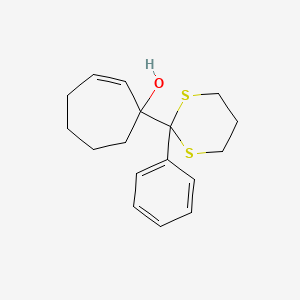
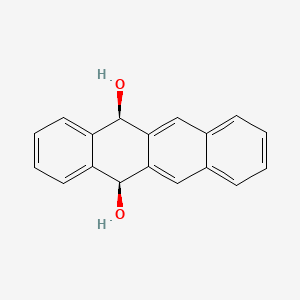
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

